molecular formula C15H13N3O B13130344 [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- CAS No. 821784-32-1

[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-

Cat. No.: B13130344
CAS No.: 821784-32-1
M. Wt: 251.28 g/mol
InChI Key: VVLIDBRYJNCVDH-UHFFFAOYSA-N
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Description

[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- is a heterocyclic compound featuring a bipyridine backbone with a 3-furanylmethyl substituent on the amine group. This structure combines the π-electron-rich bipyridine system with the aromatic furan ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

821784-32-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(furan-3-ylmethyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C15H13N3O/c1-4-16-5-2-13(1)14-7-15(10-17-9-14)18-8-12-3-6-19-11-12/h1-7,9-11,18H,8H2

InChI Key

VVLIDBRYJNCVDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)NCC3=COC=C3

Origin of Product

United States

Preparation Methods

Specific Synthetic Techniques

  • Cross-Coupling Reactions
    Bipyridine synthesis often uses palladium-catalyzed cross-coupling reactions. For example, coupling of 3- or 4-halopyridine derivatives with pyridinylboronic acids under Suzuki conditions can yield the bipyridine scaffold with high regioselectivity.

  • Nucleophilic Substitution and Reductive Amination
    The amine group can be introduced by displacement of a leaving group (e.g., halogen) or by reduction of a nitro group. Reductive amination is also a viable route when starting from aldehyde or ketone precursors.

  • Alkylation with Furanylmethyl Halides
    The N-alkylation step uses 3-furanylmethyl bromide or chloride as the alkylating agent. Reaction conditions typically involve a base such as potassium carbonate or sodium hydride in solvents like DMF or acetonitrile at controlled temperatures to maximize yield and minimize side reactions.

Research Findings and Data Summary

Synthetic Step Typical Reagents/Conditions Notes/Outcomes
Bipyridine formation Pd-catalyzed Suzuki coupling of halopyridines and pyridinylboronic acids High regioselectivity, scalable
Amination at 5-position Nucleophilic substitution or nitro reduction Requires controlled conditions to avoid overreaction
N-(3-furanylmethyl) alkylation 3-furanylmethyl bromide/chloride, base (K2CO3/NaH), DMF or MeCN, moderate temperature Efficient N-alkylation, preservation of furan ring

Analytical and Characterization Techniques

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Compound A contains a bipyridine scaffold with an electron-withdrawing nitrogen atom in the pyridine ring, which activates the system for nucleophilic substitution. In analogous systems (e.g., 3,4-dibromopyridine), ammonia undergoes S<sub>N</sub>Ar at the 4-position due to reduced electron density at this site . For Compound A , the electron-donating amine group (-NH<sub>2</sub>) may alter regioselectivity, but substitution at the 4-position of the pyridine ring remains plausible under strongly deactivating conditions.

Reaction Conditions Expected Product
Bromine displacementNH<sub>3</sub>/EtOH, reflux4-Amino-[3,4'-bipyridin]-5-amine derivative

Coordination Chemistry and Metal Complexation

The bipyridine moiety is a classic ligand for transition metals. Compound A ’s structure suggests potential chelation via the bipyridine nitrogen atoms. The furan’s oxygen may also participate in secondary interactions.

Key Observations from Analogous Systems:

  • Bipyridine ligands form stable complexes with metals like Ru(II), Fe(II), and Cu(I) .

  • Substituents on the bipyridine ring (e.g., -NH<sub>2</sub>, -OCH<sub>3</sub>) influence redox properties and ligand field strength .

Example Reaction:

Compound A+RuCl3EtOH [Ru bpy 2(Compound A)]2+ complex\text{Compound A}+\text{RuCl}_3\xrightarrow{\text{EtOH }}[\text{Ru bpy }_2(\text{Compound A})]^{2+}\text{ complex}

Multi-Component Reactions (Petasis Reaction)

The amine group in Compound A could participate in Petasis reactions, which involve boronic acids, carbonyl compounds, and amines. The furan ring may act as an electron-rich component for further functionalization .

Reactants Conditions Product
Compound A + Benzaldehyde + Phenylboronic acidYb(OTf)<sub>3</sub>, Pd(OAc)<sub>2</sub>β-Amino alcohol derivative with furan substituent

Furan-Specific Reactivity

The 3-furanylmethyl group introduces reactivity typical of furans:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : Directed by the oxygen lone pairs, substitutions occur at the α-positions of the furan ring.

  • Diels-Alder Cycloaddition : The furan acts as a diene, reacting with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

Compound A+Maleic anhydrideΔEndo adduct oxanorbornene derivative \text{Compound A}+\text{Maleic anhydride}\xrightarrow{\Delta}\text{Endo adduct oxanorbornene derivative }

Oxidation and Ring-Opening

Furan rings are prone to oxidation, yielding dihydrofuran or maleic acid derivatives under strong oxidative conditions (e.g., HO<sup>- </sup>, RuO<sub>4</sub>).

Amine Functionalization

The primary amine in Compound A can undergo:

  • Acylation : Reaction with acetyl chloride to form amides.

  • Alkylation : Formation of secondary amines using alkyl halides.

  • Schiff Base Formation : Condensation with aldehydes/ketones.

Comparative Reactivity of Structural Analogs

The substituent on the bipyridine amine significantly impacts reactivity:

Analog Substituent Key Reactivity
N-(3-Chlorobenzyl)-[3,4'-bipyridin]-5-amine -CH<sub>2</sub>C<sub>6</sub>H<sub>4</sub>ClEnhanced electrophilicity at pyridine 4-position
N-(4-Chloro-3-fluorobenzyl) analog -CH<sub>2</sub>C<sub>6</sub>H<sub>3</sub>FClStabilized metal complexes due to halogen bonding
6-Methoxy-[3,4'-bipyridin]-5-amine -OCH<sub>3</sub>Methoxy group directs nucleophilic attack to adjacent positions

Scientific Research Applications

Synthetic Routes

The synthesis of N-(3-furanylmethyl)-[3,4'-bipyridin]-5-amine typically involves several key steps:

  • Formation of the Furan Ring : The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds using acid catalysts.
  • Bipyridine Synthesis : The bipyridine moiety is formed via the coupling of pyridine derivatives through palladium-catalyzed cross-coupling reactions.
  • Amine Introduction : The amine group is introduced through nucleophilic substitution reactions involving halogenated precursors with appropriate amines.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and improve yields. Additionally, microwave-assisted synthesis techniques may be used to enhance reaction rates and efficiency.

Types of Reactions

N-(3-furanylmethyl)-[3,4'-bipyridin]-5-amine can undergo various chemical reactions:

  • Oxidation : Conversion of the furan ring to furanones.
  • Reduction : Transformation of the bipyridine moiety into dihydrobipyridine derivatives.
  • Substitution : The amine group can participate in nucleophilic substitution reactions to yield diverse derivatives.

Common Reagents and Conditions

  • Oxidation Agents : Potassium permanganate and chromium trioxide.
  • Reducing Agents : Sodium borohydride and lithium aluminum hydride.
  • Substitution Conditions : Halogenated precursors react with nucleophiles under basic or acidic conditions.

Major Products

The major products from these reactions include:

  • Furanones
  • Dihydrobipyridine derivatives
  • Various substituted amines

Scientific Research Applications

N-(3-furanylmethyl)-[3,4'-bipyridin]-5-amine has a broad spectrum of applications in scientific research:

Chemistry

  • Ligand in Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating metal ion complexation which is critical for catalysis and material science applications.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Studies are being conducted to evaluate its efficacy against various cancer cell lines, suggesting potential therapeutic applications.

Medicine

  • Therapeutic Uses : Investigations into its therapeutic potential include treatment for bacterial infections and cancer. The compound's mechanism involves interactions with specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Industry

  • Material Development : The compound serves as a building block in organic synthesis and is utilized in developing new materials with desirable properties.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of experiments demonstrated that N-(3-furanylmethyl)-[3,4'-bipyridin]-5-amine exhibited significant inhibition against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
  • Cancer Research : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to explore its efficacy in vivo.
  • Coordination Chemistry Applications : The compound has been successfully employed as a ligand in metal complexes that catalyze various organic transformations, showcasing its versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The amine group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their substituents, with comparative analysis of electronic, steric, and functional properties:

Compound Name Substituent Key Features Source
[3,4'-Bipyridin]-5-amine, 6-chloro 6-Chloro Electron-withdrawing group; enhances stability but reduces solubility.
6-Methoxy-[3,4'-bipyridin]-5-amine 6-Methoxy Electron-donating group; improves solubility via H-bonding.
N-([3,4'-Bipyridin]-6-ylmethyl)-purine Purine-linked methyl Enhances kinase inhibition activity (CDK inhibitors).
Acetamide,N-(1,6-dihydro-6-oxo[3,4'-bipyridin]-5-yl)- Acetamide + ketone Introduces H-bond donor/acceptor sites; potential for targeted binding.
Target Compound N-(3-furanylmethyl) Aromatic furan enhances π-π interactions; moderate lipophilicity. N/A

Biological Activity

The compound [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- is a derivative of bipyridine and furan, known for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- typically involves the reaction of 3-furanylmethyl amine with bipyridine derivatives. The process can be optimized using various synthetic methods, including microwave-assisted synthesis, which enhances yield and purity.

Antifungal Activity

Research indicates that compounds containing furan moieties exhibit significant antifungal properties. For instance, a study demonstrated that similar furan-containing compounds showed considerable activity against Phytophthora infestans, with an effective concentration (EC50) of 9.7 μg/mL, surpassing that of traditional fungicides like pyrimorph (EC50 = 32.5 μg/mL) and hymexazol (EC50 = 10.9 μg/mL) .

Anticancer Properties

The anticancer potential of furan-containing bipyridine derivatives has also been explored. A related compound demonstrated effective inhibition of breast cancer cell lines with an IC50 value indicating substantial cytotoxicity. Such compounds are believed to interfere with cellular mechanisms involved in tumor growth and proliferation .

The biological activity of [3,4'-Bipyridin]-5-amine is thought to involve several mechanisms:

  • Cell Wall Disruption : Similar compounds have been shown to disrupt fungal cell walls, leading to cell senescence and death by blocking nutrient transport .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, thereby reducing tumor growth .

Case Studies

  • Fungal Inhibition : A study assessed the efficacy of a series of bipyridine derivatives against various fungal strains. The results indicated that the presence of the furan moiety significantly enhanced antifungal activity compared to non-furan analogs.
    CompoundFungal StrainEC50 (μg/mL)
    I18P. infestans9.7
    ControlPyrimorph32.5
    ControlHymexazol10.9
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that the compound exhibited an IC50 value lower than many existing chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

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